

# Unraveling the Gould-Jacobs Reaction: A Comparative Guide to DFT Mechanistic Studies

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## Compound of Interest

*Compound Name:* Diethyl 2-  
((phenylamino)methylene)malonate

*Cat. No.:* B188736

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For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of quinoline synthesis is paramount. The Gould-Jacobs reaction stands as a cornerstone in this field, and recent Density Functional Theory (DFT) studies have shed new light on its complex pathways. This guide provides an objective comparison of theoretical findings, presenting key data and experimental protocols to offer a comprehensive overview of the reaction's mechanism.

The Gould-Jacobs reaction, a fundamental method for synthesizing quinolines, proceeds through a series of steps including condensation, cyclization, hydrolysis, and decarboxylation. While the general mechanism is well-established, DFT calculations have provided a deeper, quantitative understanding of the reaction's energetics and the structures of its transient intermediates and transition states.

A pivotal study in this area, "Gas-phase synthesis of 3-carboethoxy-quinolin-4-ones. A comprehensive computational mechanistic study to uncover the dark side of the Gould–Jacobs reaction," has meticulously investigated the reaction pathway using both DFT and ab initio calculations.<sup>[1]</sup> This research has been instrumental in elucidating the unimolecular process involving key reactive species.

## Comparative Analysis of Reaction Intermediates and Transition States

The following table summarizes the key intermediates and transition states involved in the gas-phase Gould-Jacobs reaction, as identified by computational studies. While specific activation energies from a range of DFT studies are not readily available in the public domain for a direct side-by-side comparison, the data presented below outlines the crucial steps and the nature of the species involved.

Step	Intermediate/Transition State	Description
1	Anilidomethylenemalonate	Product of the initial condensation between aniline and diethyl ethoxymethylenemalonate.
2	Iminoketene Intermediate	A reactive species formed during the cyclization process. <a href="#">[1]</a>
3	Azetinone Intermediate	A four-membered ring intermediate identified through computational analysis. <a href="#">[1]</a>
4	Quinolin-4(4aH)-one Intermediate	A key intermediate preceding the final tautomerization. <a href="#">[1]</a>
5	Proton Shift Transition State	The rate-limiting step in the pathway leading to the final quinolone product. <a href="#">[1]</a>

## Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for evaluating and reproducing the findings.

## Experimental Protocol for Gas-Phase Gould-Jacobs Reaction

The synthesis of 3-carboethoxy-quinolin-4-ones was carried out using the flash vacuum pyrolysis (FVP) method. Diethyl 2-((arylamino)methylene) malonates were subjected to high temperatures in the gas phase to induce cyclization.<sup>[1]</sup>

## Computational Protocol for DFT and Ab Initio Calculations

The mechanistic investigation of the Gould-Jacobs reaction was performed using a combination of DFT and Coupled Cluster (CCSD(T)) levels of theory. These first-principles calculations were employed to:

- Identify and characterize the geometries of all stationary points (reactants, intermediates, transition states, and products).
- Calculate the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points).
- Determine the activation energies and reaction enthalpies for each elementary step of the proposed reaction mechanisms.
- Elucidate the intricate multi-step process leading to the formation of quinolones and potential side products.<sup>[1]</sup>

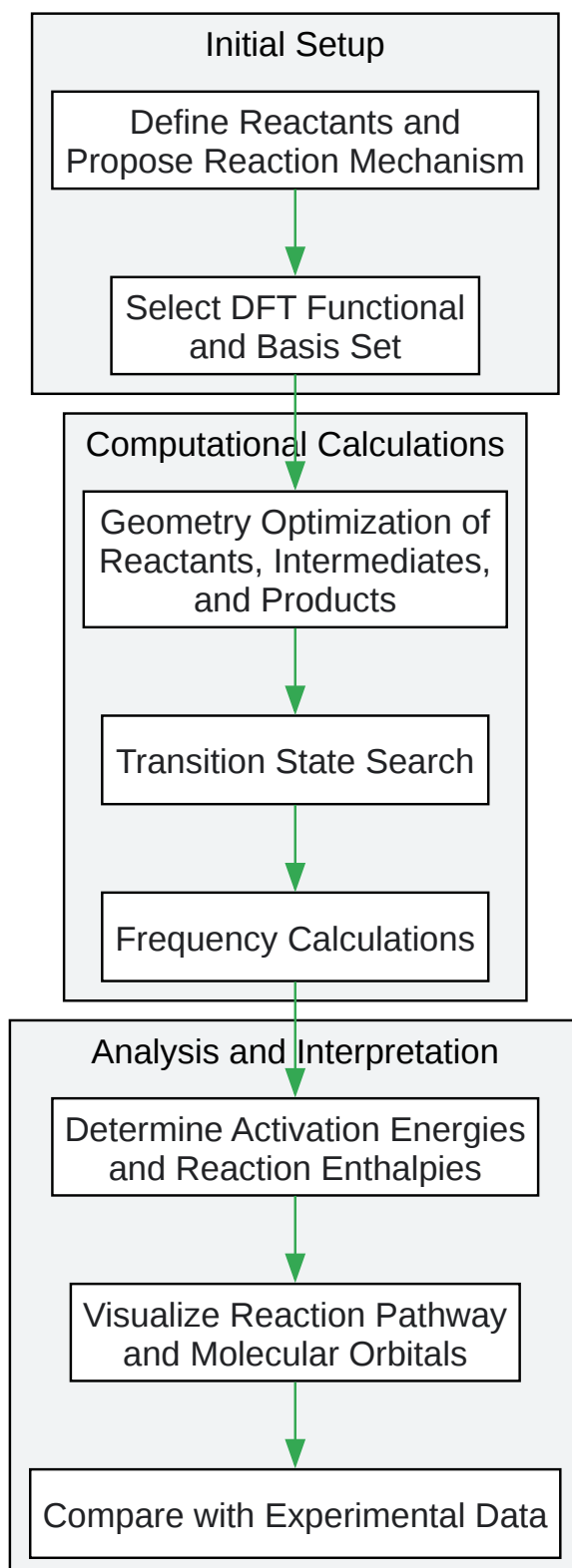
## Visualizing the Gould-Jacobs Reaction Pathway and DFT Workflow

To further clarify the complex relationships and processes, the following diagrams have been generated using the DOT language.



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Caption: The proposed mechanism of the Gould-Jacobs reaction.



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Caption: A typical workflow for a DFT study on a reaction mechanism.

In conclusion, DFT studies have provided invaluable insights into the mechanism of the Gould-Jacobs reaction, revealing a complex pathway with several key intermediates. The computational data, in conjunction with experimental findings, offers a robust framework for understanding and optimizing this critical reaction in the synthesis of quinoline derivatives. Further comparative DFT studies employing a variety of functionals and basis sets would be beneficial to build an even more comprehensive picture of this important reaction.

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## References

- 1. Gas-phase synthesis of 3-carboethoxy-quinolin-4-ones. A comprehensive computational mechanistic study to uncover the dark side of the Gould–Jacobs reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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